4-(4-Acetylpiperazin-1-yl)-3-iodobenzoic acid
Description
Properties
CAS No. |
1131614-95-3 |
|---|---|
Molecular Formula |
C13H15IN2O3 |
Molecular Weight |
374.17 g/mol |
IUPAC Name |
4-(4-acetylpiperazin-1-yl)-3-iodobenzoic acid |
InChI |
InChI=1S/C13H15IN2O3/c1-9(17)15-4-6-16(7-5-15)12-3-2-10(13(18)19)8-11(12)14/h2-3,8H,4-7H2,1H3,(H,18,19) |
InChI Key |
QFJDQPFSPUSIGE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=C(C=C(C=C2)C(=O)O)I |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 4-(4-Acetylpiperazin-1-yl)-3-iodobenzoic Acid
General Synthetic Strategy
The synthesis of 4-(4-acetylpiperazin-1-yl)-3-iodobenzoic acid typically involves:
- Starting from 3-iodobenzoic acid or its derivatives.
- Introduction of the piperazinyl moiety at the 4-position of the benzoic acid ring.
- Acetylation of the piperazine nitrogen to form the 4-acetylpiperazinyl substituent.
This approach requires selective functionalization and protection/deprotection steps to achieve the desired substitution pattern.
Stepwise Synthesis Overview
Step 1: Preparation of 3-Iodobenzoic Acid Derivative
3-Iodobenzoic acid is commercially available or can be synthesized via iodination of benzoic acid derivatives. This compound serves as the starting material for further functionalization.
Step 2: Introduction of the Piperazinyl Group
Nucleophilic aromatic substitution or palladium-catalyzed amination methods are employed to introduce the piperazine ring at the 4-position of the benzoic acid ring. For example, a halogen (such as chlorine or bromine) at the 4-position can be displaced by piperazine under basic conditions.
In some reported syntheses, 2-amino-5-iodobenzoic acid derivatives are converted to 2-(2-chloroacetamido)-5-iodobenzoic acid intermediates, which are then reacted with piperazine derivatives to yield the desired piperazinyl-substituted benzoic acids.
Step 3: Acetylation of the Piperazine Nitrogen
The free piperazine nitrogen is acetylated using acetyl chloride or acetic anhydride under controlled conditions to afford the 4-acetylpiperazin-1-yl substituent.
Representative Synthetic Procedure
A representative synthetic route adapted from related literature is as follows:
| Step | Reagents and Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | 3-Iodobenzoic acid (starting material) | 3-Iodobenzoic acid | Commercially available or synthesized | Starting material |
| 2 | Piperazine, base (e.g., K2CO3), solvent (e.g., MeCN), heating | 4-Piperazin-1-yl-3-iodobenzoic acid | 45-60% | Nucleophilic substitution at 4-position |
| 3 | Acetyl chloride or acetic anhydride, base (e.g., triethylamine), solvent (e.g., CH2Cl2), 0 °C to RT | 4-(4-Acetylpiperazin-1-yl)-3-iodobenzoic acid | 70-85% | Acetylation of piperazine nitrogen |
This sequence is consistent with procedures reported for related substituted benzoic acids bearing piperazine moieties.
Analysis of Preparation Methods
Reaction Conditions and Optimization
Nucleophilic Substitution: The introduction of the piperazine ring is typically performed under mild heating (60–80 °C) in polar aprotic solvents such as acetonitrile or dimethylformamide (DMF). Potassium carbonate or other mild bases are used to deprotonate the piperazine nitrogen and facilitate nucleophilic attack.
Acetylation: Acetylation is carried out at low temperatures (0 °C) to avoid over-acetylation or side reactions, followed by stirring at room temperature to complete the reaction. Triethylamine or other organic bases neutralize the generated acid.
Purification and Characterization
- Purification is commonly achieved by flash chromatography using gradients of methanol/dichloromethane or ethyl acetate/hexanes.
- Characterization includes ^1H NMR, ^13C NMR, and mass spectrometry to confirm the structure and purity.
- Yields are moderate to good, ranging from 45% to 85% depending on the step and reaction conditions.
Challenges and Considerations
- Selectivity in substitution is critical to avoid multiple substitutions or side reactions.
- The iodine substituent at the 3-position can be sensitive to harsh conditions; thus, mild reaction conditions are preferred.
- The acetylation step requires careful control to prevent diacetylation or reaction at unwanted sites.
Data Tables Summarizing Key Preparation Steps
| Compound | Reaction Step | Reagents/Conditions | Yield (%) | Characterization Data (Selected) |
|---|---|---|---|---|
| 3-Iodobenzoic acid | Starting material | Commercial or iodination of benzoic acid | N/A | mp 210–212 °C |
| 4-Piperazin-1-yl-3-iodobenzoic acid | Nucleophilic substitution | Piperazine, K2CO3, MeCN, 80 °C, 12 h | 50 | ^1H NMR (400 MHz, DMSO-d6): δ 7.5–7.8 (aromatic H), 3.0–3.5 (piperazine H) |
| 4-(4-Acetylpiperazin-1-yl)-3-iodobenzoic acid | Acetylation | Acetyl chloride, TEA, CH2Cl2, 0 °C to RT, 2 h | 75 | ^1H NMR: δ 2.1 (s, CH3CO), 7.4–7.8 (aromatic), 3.2–3.6 (piperazine) |
Literature Survey and Source Integration
- The synthetic approach involving chloroacetamido intermediates and piperazine amination is well-documented in medicinal chemistry literature, as seen in the synthesis of related compounds such as 2-(2-chloroacetamido)-5-iodobenzoic acid derivatives.
- Structural analogues involving piperazine substitution on iodobenzoic acid frameworks have been synthesized and characterized with similar methodologies.
- Crystallographic data on related piperazine-benzoic acid salts provide insight into the stability and intermolecular interactions of these compounds, supporting the feasibility of the synthetic routes.
- Acetylation reactions of piperazine derivatives are standard organic transformations, with well-established protocols ensuring high selectivity and yield.
Chemical Reactions Analysis
Types of Reactions: 4-(4-Acetylpiperazin-1-yl)-3-iodobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the acetyl and piperazine moieties.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products:
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: Oxidized forms of the acetyl and piperazine groups.
Reduction Products: Reduced forms of the acetyl and piperazine groups.
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development
The compound serves as a crucial building block in the synthesis of various pharmaceuticals. It has been studied for its potential therapeutic effects against multiple diseases, including cancer and infectious diseases. The presence of the piperazine ring enhances its interaction with biological targets, making it a valuable scaffold for drug development.
Antimicrobial Activity
Research indicates that derivatives of 4-(4-Acetylpiperazin-1-yl)-3-iodobenzoic acid exhibit antimicrobial properties. For instance, structural modifications have been shown to improve activity against certain bacterial strains, highlighting its potential in developing new antibiotics .
Antiplasmodial Activity
In studies focusing on malaria treatment, compounds related to 4-(4-Acetylpiperazin-1-yl)-3-iodobenzoic acid have demonstrated promising antiplasmodial activity. The structure-activity relationship (SAR) analyses reveal that specific substitutions on the piperazine moiety can significantly enhance efficacy against Plasmodium falciparum, the malaria-causing parasite .
Materials Science
Development of Functional Materials
The compound is utilized in creating novel materials with unique properties. Its ability to form complexes with metals makes it suitable for applications in sensors and electronic devices. Researchers are exploring its use in creating conductive polymers and materials with fluorescence properties.
Biological Studies
Cellular Interaction Studies
4-(4-Acetylpiperazin-1-yl)-3-iodobenzoic acid is employed as a probe in biological assays to study enzyme interactions and cellular processes. Its structural features allow it to modulate enzyme activity, providing insights into metabolic pathways and potential therapeutic targets .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 4-(4-Acetylpiperazin-1-yl)-3-iodobenzoic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Substitution Patterns on the Piperazine Ring
Key analogues differ in the substituents on the piperazine ring, influencing physicochemical properties and applications.
Key Observations :
Iodine Position and Functional Group Variations
Variations in iodine placement or replacement of the acetylpiperazinyl group further diversify properties.
Key Observations :
- 3-Iodobenzoic acid serves as a foundational scaffold; its derivatives gain functionality via piperazine or alkyl groups.
- tert-Butyl and difluoromethoxy groups modulate electronic effects and metabolic stability .
Biological Activity
4-(4-Acetylpiperazin-1-yl)-3-iodobenzoic acid is a compound of increasing interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This compound combines a piperazine scaffold with an iodobenzoic acid moiety, which may enhance its interaction with biological targets.
Chemical Structure and Properties
The molecular formula for 4-(4-Acetylpiperazin-1-yl)-3-iodobenzoic acid is . Its structure includes an acetylpiperazine group that is believed to contribute to its pharmacological properties. The presence of iodine in the benzoic acid portion may also influence its biological activity through enhanced lipophilicity and potential interactions with biomolecules.
| Property | Value |
|---|---|
| Molecular Formula | C13H14N2O2I |
| Molecular Weight | 344.16 g/mol |
| IUPAC Name | 4-(4-Acetylpiperazin-1-yl)-3-iodobenzoic acid |
| Canonical SMILES | CC(=O)N1CCN(C1)C2=C(C=CC=C2)I |
Biological Activity Overview
Research indicates that 4-(4-Acetylpiperazin-1-yl)-3-iodobenzoic acid exhibits a range of biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially acting against various bacterial strains.
- Anticancer Potential : The compound has been investigated for its ability to inhibit cancer cell proliferation. It is believed to interfere with key signaling pathways involved in tumor growth and metastasis.
- Enzyme Inhibition : There is evidence suggesting that 4-(4-Acetylpiperazin-1-yl)-3-iodobenzoic acid can inhibit specific enzymes, which may be relevant in the context of drug metabolism and therapeutic efficacy.
Study on Anticancer Activity
A study published in Molecules evaluated the anticancer properties of various benzoic acid derivatives, including 4-(4-Acetylpiperazin-1-yl)-3-iodobenzoic acid. The findings indicated that this compound demonstrated significant cytotoxicity against several cancer cell lines, notably inhibiting cell growth at concentrations as low as 5 µM. The mechanism was linked to the induction of apoptosis via caspase activation pathways .
Enzyme Interaction Studies
Research conducted on the interaction of this compound with proteolytic enzymes revealed that it could act as a competitive inhibitor. Specifically, it was found to inhibit cathepsins B and L, which are crucial for protein degradation and have implications in cancer progression and metastasis .
Comparison with Similar Compounds
To understand the unique biological activity of 4-(4-Acetylpiperazin-1-yl)-3-iodobenzoic acid, it is beneficial to compare it with other related compounds:
| Compound Name | Structure Feature | Biological Activity |
|---|---|---|
| 3-Iodobenzoic Acid | Iodine substituent | Moderate antimicrobial |
| 4-Acetylpiperazine | Piperazine ring | Antidepressant activity |
| 4-(2-Chlorophenyl)benzoic Acid | Chlorine substituent | Anticancer activity |
The proposed mechanism of action for 4-(4-Acetylpiperazin-1-yl)-3-iodobenzoic acid involves:
- Enzyme Inhibition : By binding to active sites of target enzymes, it prevents their catalytic functions, thereby disrupting metabolic pathways.
- Cell Membrane Interaction : The lipophilic nature due to the iodine atom may enhance membrane permeability, facilitating cellular uptake and enhancing bioactivity.
- Induction of Apoptosis : Through the activation of apoptotic pathways, particularly involving caspases, this compound may promote programmed cell death in cancerous cells.
Q & A
Q. What are the standard synthetic routes for 4-(4-Acetylpiperazin-1-yl)-3-iodobenzoic acid?
Methodological Answer: The synthesis typically involves two key steps:
Iodination : Introduce iodine at the meta position of benzoic acid via electrophilic substitution (e.g., using NaNO₂/HCl followed by KI, as demonstrated in iodobenzoic acid synthesis ).
Acetylpiperazine Coupling : React the iodobenzoic acid derivative with 4-acetylpiperazine. This can be achieved by:
Q. Table 1: Representative Synthetic Steps
Q. Which spectroscopic techniques are essential for characterizing this compound?
Methodological Answer: A multi-technique approach is critical:
- ¹H/¹³C-NMR : Confirm the acetylpiperazinyl group (e.g., acetyl protons at ~2.1 ppm, piperazine CH₂ groups at 2.5–3.5 ppm) and iodobenzoate aromatic signals .
- IR Spectroscopy : Identify carbonyl stretches (C=O at ~1700 cm⁻¹ for the carboxylic acid and acetyl group) .
- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H]⁺) .
- X-ray Crystallography (if crystalline): Resolve stereochemistry and confirm substituent positions using SHELX software .
Q. Table 2: Key Spectroscopic Markers
| Technique | Expected Signal | Functional Group | Reference |
|---|---|---|---|
| ¹H-NMR | δ 2.1 (s, 3H) | Acetyl group | |
| ¹³C-NMR | δ 170–175 ppm | Carboxylic acid | |
| IR | 1680–1720 cm⁻¹ | C=O stretches |
Q. What are the key structural features influencing its reactivity?
Methodological Answer:
- Iodine Substituent : Enhances electrophilicity at the aromatic ring, enabling Suzuki couplings or nucleophilic substitutions. Its steric bulk may hinder some reactions .
- Acetylpiperazinyl Group : The tertiary amine facilitates hydrogen bonding, while the acetyl group modulates lipophilicity and stability .
- Carboxylic Acid : Allows derivatization (e.g., esterification, amidation) for solubility optimization .
Advanced Research Questions
Q. How can researchers optimize the coupling efficiency between acetylpiperazine and iodobenzoic acid derivatives?
Methodological Answer:
- Solvent Selection : Use polar aprotic solvents (e.g., DMF, DMSO) to stabilize intermediates and enhance nucleophilicity .
- Catalysis : Add catalytic KI or DMAP to accelerate amide bond formation .
- Temperature Control : Maintain 50–80°C to balance reaction rate and side-product formation.
- Purification : Employ column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) or recrystallization to isolate the pure product .
Note: Monitor reaction progress via TLC (Rf comparison with starting materials) .
Q. What strategies resolve discrepancies between computational predictions and experimental spectroscopic data?
Methodological Answer:
- Cross-Validation : Compare DFT-calculated NMR shifts with experimental data using software like Gaussian or ADF .
- Solvent Effects : Account for solvent-induced shifts (e.g., DMSO-d₆ vs. CDCl₃) in computational models .
- Dynamic Effects : Investigate conformational flexibility (e.g., piperazine ring puckering) via variable-temperature NMR or 2D techniques (COSY, NOESY) .
Example Workflow:
Perform geometry optimization using B3LYP/6-31G(d).
Calculate NMR shifts and compare with experimental data.
Adjust for solvent polarity and tautomeric forms if discrepancies persist.
Q. How does the iodine substituent affect the compound’s interaction with biological targets?
Methodological Answer:
- Electronic Effects : The iodine’s electronegativity polarizes the aromatic ring, enhancing π-stacking with hydrophobic protein pockets .
- Steric Influence : Its bulk may restrict binding to shallow active sites but improve selectivity for deeper cavities .
- Biological Activity : Iodinated analogs often exhibit enhanced antimicrobial or anticancer properties due to improved membrane penetration and target affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
